3-methyl(113C)butanoic acid

概要

説明

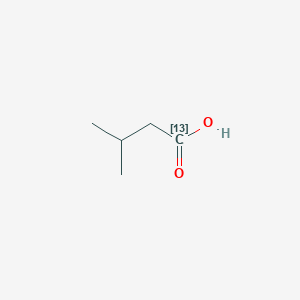

3-methyl(113C)butanoic acid: is a labeled form of isovaleric acid, where the carbon-13 isotope is incorporated at the first carbon position. The chemical formula for isovaleric acid-1-13C is (CH3)2CHCH213CO2H, and it has a molecular weight of 103.12 g/mol . This compound is used extensively in research due to its isotopic labeling, which allows for detailed studies in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: 3-methyl(113C)butanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of isobutylene with syngas, forming isovaleraldehyde, which is then oxidized to produce isovaleric acid . The incorporation of the carbon-13 isotope is achieved by using carbon-13 labeled reagents during the synthesis process.

Industrial Production Methods: In an industrial setting, the production of isovaleric acid-1-13C involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors for hydroformylation and oxidation processes, ensuring the incorporation of the carbon-13 isotope at the desired position .

化学反応の分析

Types of Reactions: 3-methyl(113C)butanoic acid undergoes typical carboxylic acid reactions, including:

Oxidation: It can be oxidized to form various products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) for forming acid chlorides, and alcohols or amines for ester and amide formation.

Major Products:

Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

Reduction: Alcohols are the primary products.

Substitution: Esters, amides, and anhydrides are common products.

科学的研究の応用

Biochemical Applications

3-Methyl(113C)butanoic acid plays a vital role in metabolic studies and as a tracer in biological research.

Metabolic Studies

In metabolic studies, this compound is often used to trace metabolic pathways due to its stable isotope labeling (specifically the carbon-13 isotope). Research indicates that it can be utilized to investigate the metabolism of branched-chain amino acids and fatty acids in various organisms, including humans.

Case Study : A study conducted on rat liver slices demonstrated how 3-methylbutanoic acid is metabolized under different physiological conditions. The results indicated significant insights into the pathways of branched-chain fatty acids, particularly in understanding energy metabolism and potential metabolic disorders .

Toxicological Research

The compound has been extensively studied for its toxicological effects and safety assessments.

Toxicity Assessments

Research has shown that this compound has varying toxicity levels depending on concentration and exposure duration. In vitro studies have been conducted to assess its estrogenic potential using integrated approaches for testing and assessment (IATA).

Case Study : An OECD report highlighted how 3-methylbutanoic acid was included in a read-across assessment framework for evaluating the safety of similar compounds. This approach allowed researchers to predict toxicological profiles without extensive animal testing, emphasizing the compound's utility in regulatory toxicology .

Industrial Applications

In industrial chemistry, this compound is utilized in the production of various chemicals and as an intermediate in organic synthesis.

Chemical Synthesis

The compound serves as a precursor for synthesizing esters and other derivatives used in flavors, fragrances, and pharmaceuticals. Its unique structure allows it to impart specific characteristics to the final products.

| Application | Description |

|---|---|

| Flavoring Agents | Used in food industry for its pleasant odor |

| Fragrance Compounds | Incorporated into perfumes for floral notes |

| Pharmaceutical Intermediates | Acts as a building block for drug synthesis |

Environmental Impact Studies

Research on the environmental impact of this compound focuses on its biodegradability and ecological effects.

Biodegradability Studies

Studies have shown that this compound can be effectively biodegraded by certain microbial communities, making it less harmful to aquatic environments when released.

Case Study : An investigation into the degradation pathways of 3-methylbutanoic acid revealed that specific bacteria could metabolize this compound efficiently, suggesting potential bioremediation applications .

作用機序

3-methyl(113C)butanoic acid exerts its effects through its incorporation into metabolic pathways. It acts as a substrate for various enzymes, allowing researchers to study enzyme kinetics and metabolic fluxes. The carbon-13 label provides a unique signature that can be detected using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling detailed analysis of metabolic processes .

類似化合物との比較

Isovaleric acid: The unlabeled form of isovaleric acid, with the same chemical structure but without the carbon-13 isotope.

Valeric acid: A straight-chain analog of isovaleric acid, differing in the branching of the carbon chain.

Butyric acid: A shorter-chain analog with similar chemical properties but different biological effects.

Uniqueness: 3-methyl(113C)butanoic acid is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. The carbon-13 label provides a distinct advantage in tracer studies, enabling researchers to track the compound’s fate in complex systems .

生物活性

3-Methyl(113C)butanoic acid, also known as isovaleric acid or β-methylbutyric acid, is a branched-chain carboxylic acid with the chemical formula . This compound has garnered attention in various fields due to its biological activities and metabolic significance. This article provides a comprehensive overview of its biological activity, including synthesis, metabolic pathways, and potential therapeutic applications.

3-Methylbutanoic acid is typically synthesized through the hydroformylation of isobutylene followed by oxidation to yield isovaleraldehyde, which is then further oxidized to produce the final acid . Its structure includes a branched chain that contributes to its unique properties compared to linear fatty acids.

Metabolism and Biological Role

In mammals, including humans, 3-methylbutanoic acid plays a significant role in the metabolism of branched-chain amino acids (BCAAs). Specifically, it is an intermediate in the degradation of leucine, one of the essential BCAAs. The metabolic pathway involves the conversion of leucine into isovaleryl-CoA, which subsequently leads to the production of 3-methylbutanoic acid .

Table 1: Metabolic Pathway of 3-Methylbutanoic Acid

| Substrate | Enzyme | Product |

|---|---|---|

| Leucine | Branched-chain α-keto acid dehydrogenase | Isovaleryl-CoA |

| Isovaleryl-CoA | Acyl-CoA dehydrogenase | 3-Methylbutanoic Acid |

Antioxidant and Antihypertensive Effects

Recent studies have highlighted the potential antioxidant properties of derivatives of 3-methylbutanoic acid. For instance, a series of ester derivatives synthesized from this compound demonstrated significant free radical scavenging activity in various assays such as the DPPH assay. These compounds also exhibited antihypertensive effects, indicating potential therapeutic applications for managing hypertension .

Case Study: Urease Inhibition

In a detailed investigation into urease inhibition, several analogs derived from 3-methylbutanoic acid were evaluated for their ability to inhibit urease activity. The results indicated that these compounds could effectively reduce urease activity, which is crucial in managing conditions like kidney stones and certain gastrointestinal disorders .

Safety and Toxicology

The safety profile of 3-methylbutanoic acid has been assessed through various studies. The FAO and WHO have reviewed its safety as a food additive, concluding that there are no significant concerns at typical intake levels . However, conditions such as isovaleric acidemia—a rare metabolic disorder—can lead to elevated levels of this compound in the body, resulting in unpleasant odors and other health issues .

特性

IUPAC Name |

3-methyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFCOCPABKNJV-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480867 | |

| Record name | Isovaleric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87994-84-1 | |

| Record name | Isovaleric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleric acid-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。